

X-ray crystal structure of 1-(Pyridin-4-yl)propan-1-amine derivatives

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1-(Pyridin-4-yl)propan-1-amine

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A comparative analysis of the X-ray crystal structures of compounds related to **1-(Pyridin-4-yl)propan-1-amine** reveals key insights into their solid-state conformations and intermolecular interactions. While crystal structure data for a series of direct **1-(Pyridin-4-yl)propan-1-amine** derivatives is not readily available in public databases, a comparison of structurally similar compounds provides a valuable framework for understanding their molecular architecture.

This guide compares the crystallographic data of two related structures: (E)-1-(Pyridin-4-yl)propan-1-one oxime and Pyridin-4-ylmethanaminium perchlorate monohydrate. The former is an oxime derivative of the corresponding ketone, while the latter features a protonated aminomethyl group attached to the pyridine ring. These examples serve to illustrate the conformational and packing differences arising from modifications to the propan-1-amine side chain. Pyridine derivatives, as a class, are recognized for a wide range of biological activities, including antimicrobial and antiproliferative effects, making their structural elucidation a key component of drug discovery efforts^{[1][2][3]}.

Comparison of Crystallographic Data

The crystallographic data for (E)-1-(Pyridin-4-yl)propan-1-one oxime and Pyridin-4-ylmethanaminium perchlorate monohydrate are summarized below. These data highlight differences in their crystal systems, space groups, and unit cell dimensions, which directly influence the packing of molecules in the crystal lattice.

Parameter	(E)-1-(Pyridin-4-yl)propan-1-one Oxime	Pyridin-4-ylmethanaminium perchlorate monohydrate[4]
Chemical Formula	C ₈ H ₁₀ N ₂ O	C ₆ H ₉ N ₂ ⁺ · ClO ₄ ⁻ · H ₂ O
Formula Weight	150.18	226.62
Crystal System	Monoclinic	Monoclinic
Space Group	P2 ₁ /c	P2 ₁ /n
a (Å)	11.2349 (7)	9.1239 (2)
b (Å)	5.8239 (4)	22.1397 (6)
c (Å)	12.3384 (8)	9.5463 (3)
α (°)	90	90
β (°)	108.381 (3)	101.799 (3)
γ (°)	90	90
Volume (Å ³)	765.21 (9)	1887.62 (9)
Z	4	8
Temperature (K)	293	110

Experimental Protocols

The methodologies employed for the synthesis, crystallization, and X-ray data collection are crucial for understanding and reproducing the structural findings.

Synthesis and Crystallization

- (E)-1-(Pyridin-4-yl)propan-1-one Oxime: The synthesis and crystallization details for this specific compound are not detailed in the provided search results. Typically, such oximes are synthesized by reacting the corresponding ketone with hydroxylamine hydrochloride in a suitable solvent like ethanol. Crystals suitable for X-ray diffraction are often grown by slow evaporation of the solvent from a saturated solution.

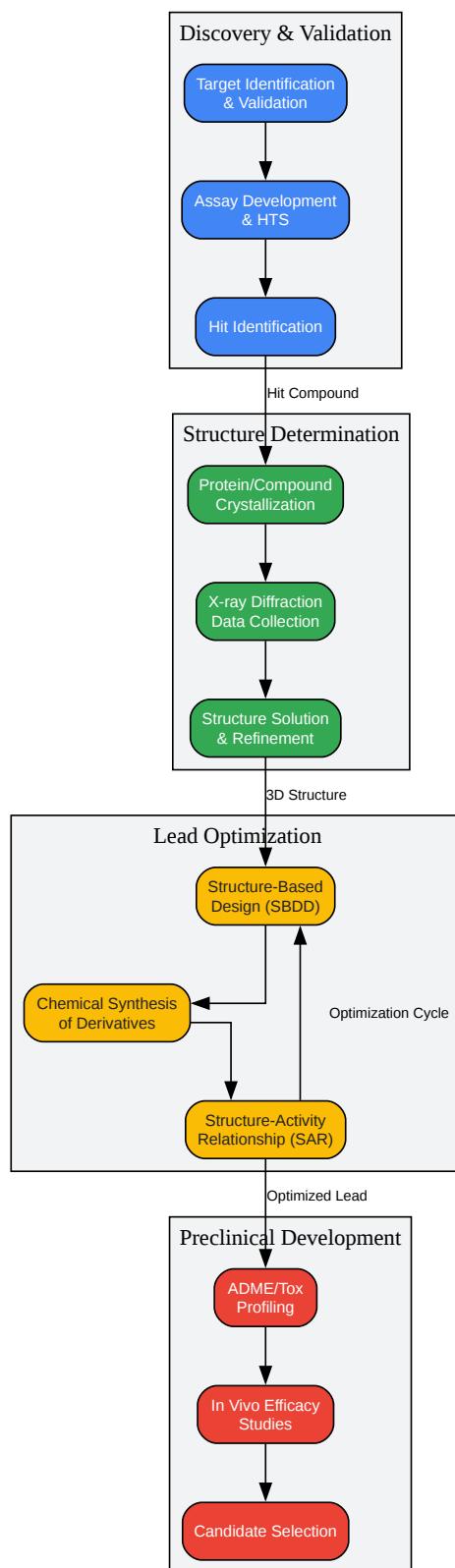
- Pyridin-4-ylmethanaminium perchlorate monohydrate: This compound was synthesized by reacting 4-picollylamine in ethanol with 0.1 M perchloric acid. The mixture was stirred for 4 hours at room temperature. Colorless crystals suitable for X-ray analysis were grown by the slow evaporation of a methanol/water solution over a period of three weeks[4].

X-ray Data Collection and Refinement

- (E)-1-(Pyridin-4-yl)propan-1-one Oxime: Data collection parameters are available from its entry in the IUCrData publication[5].
- Pyridin-4-ylmethanaminium perchlorate monohydrate: Data were collected at 110 K using Mo K α radiation. The structure was solved and refined to yield the final crystallographic parameters listed in the table above[4].
- General Refinement Details (Illustrative for similar structures): For a related compound, N,N'-bis[(pyridin-4-yl)methyl]naphthalene diimide, data were collected on a Bruker APEXII CCD diffractometer. A multi-scan absorption correction was applied, and the structure was refined on F²[6]. The hydrogen atoms were typically placed in inferred positions and refined using a riding model[6].

Structure-Based Drug Discovery Workflow

The determination of X-ray crystal structures is a fundamental step in the structure-based drug discovery (SBDD) process. The resulting three-dimensional structural information allows for the rational design and optimization of lead compounds to improve their binding affinity and selectivity for a biological target. The general workflow is depicted below.

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